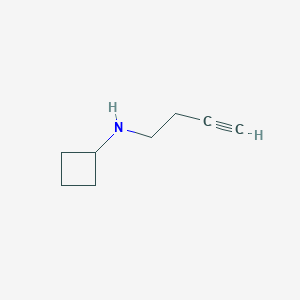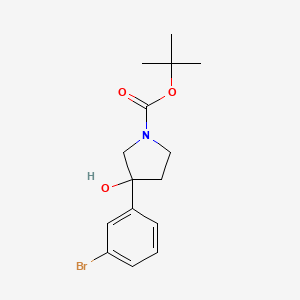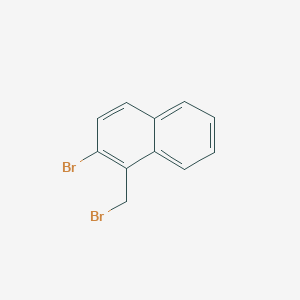
2-Bromo-1-(bromomethyl)naphthalene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-1-(bromomethyl)naphthalene is an organic compound with the molecular formula C11H8Br2. It is a derivative of naphthalene, where two bromine atoms are substituted at the 1 and 2 positions. This compound is known for its reactivity and is used in various chemical synthesis processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-Bromo-1-(bromomethyl)naphthalene can be synthesized through the bromination of 1-(bromomethyl)naphthalene. The reaction typically involves the use of bromine (Br2) in the presence of a catalyst or under UV light to facilitate the substitution reaction. The reaction conditions often include maintaining a controlled temperature and using solvents like carbon tetrachloride or chloroform to dissolve the reactants.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale bromination processes with continuous monitoring of reaction parameters to ensure high yield and purity. The use of automated systems and advanced analytical techniques helps in optimizing the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-Bromo-1-(bromomethyl)naphthalene undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles such as amines, thiols, or cyanides.
Oxidation Reactions: The compound can be oxidized to form corresponding naphthoquinones or other oxidized derivatives.
Reduction Reactions: Reduction can lead to the formation of naphthylmethyl derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3), potassium cyanide (KCN), or amines are commonly used.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) is employed.
Major Products Formed
Substitution: Formation of azides, nitriles, or amines.
Oxidation: Formation of naphthoquinones.
Reduction: Formation of naphthylmethyl derivatives.
Applications De Recherche Scientifique
2-Bromo-1-(bromomethyl)naphthalene is used in various scientific research applications, including:
Chemistry: As a building block in organic synthesis for the preparation of more complex molecules.
Biology: In the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: Potential use in the development of pharmaceutical intermediates.
Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-Bromo-1-(bromomethyl)naphthalene involves its reactivity towards nucleophiles and electrophiles. The bromine atoms act as leaving groups, allowing the compound to participate in various substitution reactions. The molecular targets and pathways depend on the specific reactions it undergoes, such as forming covalent bonds with nucleophiles or undergoing redox reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-Bromo-2-methylnaphthalene
- 2-(Bromomethyl)naphthalene
- 1-Bromo-4-methylnaphthalene
Uniqueness
2-Bromo-1-(bromomethyl)naphthalene is unique due to the presence of two bromine atoms at specific positions on the naphthalene ring, which imparts distinct reactivity and allows for diverse chemical transformations. Its ability to undergo multiple types of reactions makes it a versatile compound in synthetic chemistry.
Propriétés
Formule moléculaire |
C11H8Br2 |
|---|---|
Poids moléculaire |
299.99 g/mol |
Nom IUPAC |
2-bromo-1-(bromomethyl)naphthalene |
InChI |
InChI=1S/C11H8Br2/c12-7-10-9-4-2-1-3-8(9)5-6-11(10)13/h1-6H,7H2 |
Clé InChI |
ARAHGQLNFAGCFZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=CC(=C2CBr)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


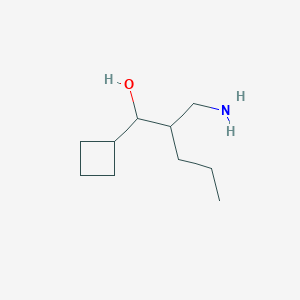

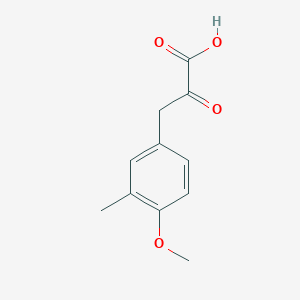
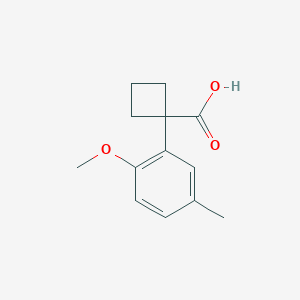
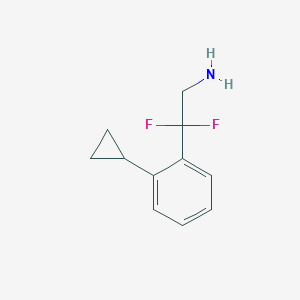
![3-Chloro-5-[(morpholin-4-yl)methyl]-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2,4,6-tetraenehydrochloride](/img/structure/B13565804.png)

![2-[3,5-Bis(trifluoromethyl)phenyl]ethan-1-aminehydrochloride](/img/structure/B13565817.png)
![2,5-Dioxaspiro[3.4]octan-8-ol](/img/structure/B13565818.png)
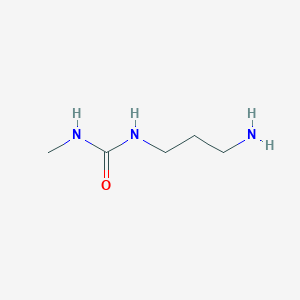

![1-{5-chloro-1-methyl-1H-pyrazolo[4,3-b]pyridin-7-yl}pyrrolidine](/img/structure/B13565845.png)
